

An In-Depth Technical Guide to 2,3-Dichlorobenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

Cat. No.: B127699

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CAS Number: 6334-18-5

This technical guide provides a comprehensive overview of **2,3-Dichlorobenzaldehyde**, a pivotal chemical intermediate in various industrial applications, particularly in the synthesis of pharmaceuticals.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

2,3-Dichlorobenzaldehyde is a solid at room temperature, appearing as a white to almost white powder or crystal.^{[3][4]} It possesses a chemical formula of $C_7H_4Cl_2O$ and a molecular weight of 175.01 g/mol.^{[5][6]}

Table 1: Physical and Chemical Properties of **2,3-Dichlorobenzaldehyde**

Property	Value	Reference
Molecular Formula	C ₇ H ₄ Cl ₂ O	[5][7][8]
Molecular Weight	175.01 g/mol	[5][6]
CAS Number	6334-18-5	[5]
Appearance	White to almost white powder/crystal	[3]
Melting Point	64-67 °C	[6][7][8]
Boiling Point	242.9 ± 20.0 °C at 760 mmHg	[7][8]
Density	1.4 ± 0.1 g/cm ³	[7][8]
Flash Point	99.2 ± 22.3 °C	[7][8]
Solubility	Springly soluble in water	[4]

Spectroscopic Data

The structural identification of **2,3-Dichlorobenzaldehyde** is confirmed through various spectroscopic methods.

- ¹H NMR: Spectral data is available for **2,3-Dichlorobenzaldehyde**. [5]
- ¹³C NMR: The carbon spectrum provides evidence for the 7 distinct carbon environments in the molecule. [9]
- Mass Spectrometry: The mass spectrum of **2,3-Dichlorobenzaldehyde** is accessible for review. [10]
- Infrared (IR) Spectroscopy: IR spectra are available, showing characteristic peaks for the aldehyde and aromatic functionalities. [11]

Synthesis Protocols

Several methods for the synthesis of **2,3-Dichlorobenzaldehyde** have been reported. A common approach involves the oxidation of 2,3-dichlorotoluene.

Example Synthesis Protocol: Oxidation of 2,3-Dichlorotoluene

This protocol is based on a method that utilizes hydrogen peroxide as the oxidant.

Materials:

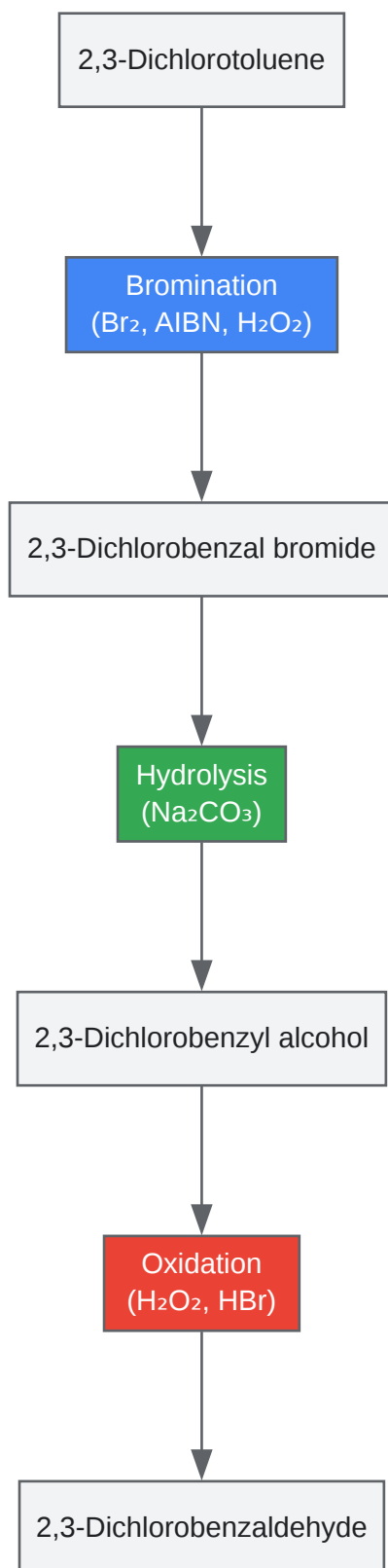
- 2,3-Dichlorotoluene
- Azobisisobutyronitrile (AIBN)
- 1,2-Dichloroethane
- Bromine
- 30% Aqueous solution of sodium carbonate
- 1,4-Dioxane
- 40% Hydrobromic acid (HBr)
- 27.5% Hydrogen peroxide
- Ethanol

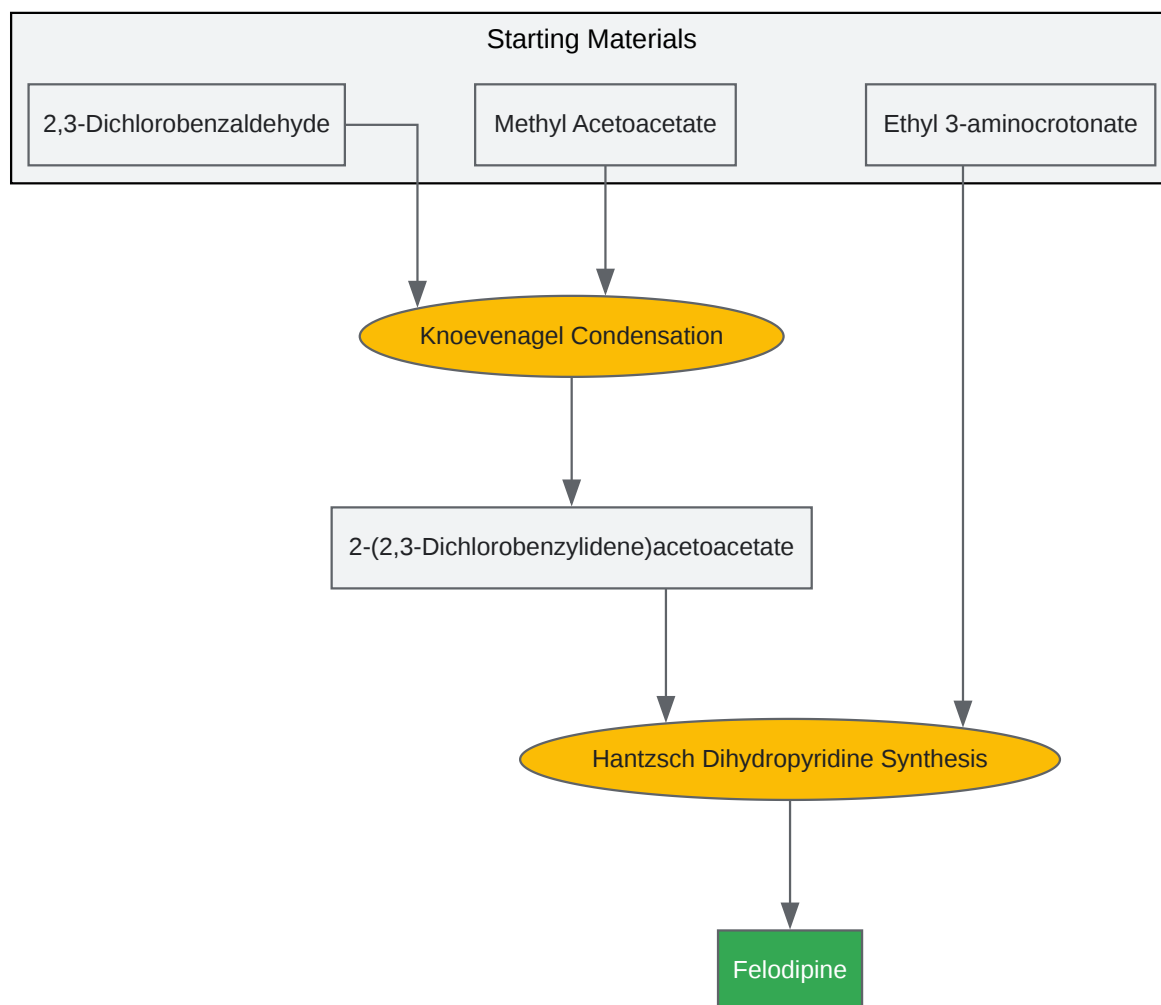
Procedure:

- In a 1L reactor, combine 61.5 g of 2,3-dichlorotoluene, 3.075 g of AIBN, and 215.25 g of 1,2-dichloroethane.
- Heat the mixture to 75 °C and add 44 g of bromine dropwise.
- Reflux the reaction until the red color of the bromine fades.
- Intermittently add 136.2 g of 27.5% hydrogen peroxide and continue the reaction until the red bromine color no longer reappears.
- Add a 49.2 g of a 30% aqueous solution of sodium carbonate to the reaction mixture and reflux for 8 hours, simultaneously recovering the 1,2-dichloroethane.

- Heat the hydrolyzate to 80 °C and filter.
- To the organic phase, add 246 g of 1,4-Dioxane and 6.15 g of 40% HBr as a catalyst.
- Add 38.3 g of 27.5% hydrogen peroxide and react at 25 °C for 7 hours.
- Extract the reaction system three times with 1,2-dichloroethane.
- Concentrate the organic phase to obtain crude **2,3-dichlorobenzaldehyde**.
- Recrystallize the crude product from ethanol to yield pure **2,3-dichlorobenzaldehyde**.

A general workflow for the synthesis is depicted below:





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